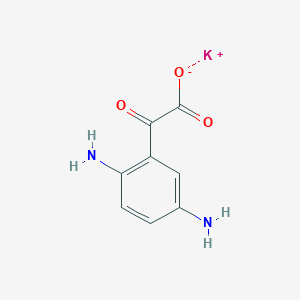

Potassium 2-(2,5-diaminophenyl)-2-oxoacetate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H7KN2O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

potassium;2-(2,5-diaminophenyl)-2-oxoacetate |

InChI |

InChI=1S/C8H8N2O3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,9-10H2,(H,12,13);/q;+1/p-1 |

InChI Key |

CUJRFTQAIXGHGT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)C(=O)[O-])N.[K+] |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

-

Starting Material : 2-Amino-5-nitrophenyl-2-oxoacetic acid

-

Reduction : Nitro-to-amine conversion using hydrazine hydrate (N₂H₄·H₂O) under basic conditions.

-

Salt Formation : Neutralization with potassium hydroxide (KOH).

Detailed Protocol

-

Step 1 : Dissolve 2-amino-5-nitrophenyl-2-oxoacetic acid (10 mmol) in ethanol (50 mL).

-

Step 2 : Add hydrazine hydrate (20 mmol) and a magnetic solid base catalyst (e.g., KF/Al₂O₃, 5 mol%).

-

Step 3 : Heat at 70°C for 6–8 hours under nitrogen.

-

Step 4 : Filter the mixture, acidify with HCl, and recrystallize the diaminophenyl oxoacetic acid intermediate.

-

Step 5 : Neutralize with aqueous KOH (1:1 molar ratio) to yield the potassium salt (82–87% yield).

Critical Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 5–10 mol% | Higher loadings reduce byproducts |

| Temperature | 60–80°C | <60°C slows reaction; >80°C degrades product |

| Solvent | Ethanol/Water (3:1) | Ensures solubility of intermediates |

Route 2: Acylation of 2,5-Diaminoaniline

Reaction Scheme

-

Starting Material : 2,5-Diaminoaniline

-

Acylation : Reaction with oxalyl chloride (ClCO-COCl) in anhydrous conditions.

-

Salt Formation : Potassium hydroxide addition.

Detailed Protocol

-

Step 1 : Dissolve 2,5-diaminoaniline (10 mmol) in dry tetrahydrofuran (THF, 30 mL).

-

Step 2 : Add oxalyl chloride (12 mmol) dropwise at 0°C, followed by triethylamine (15 mmol).

-

Step 3 : Stir at room temperature for 4 hours, then quench with ice water.

-

Step 4 : Extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Step 5 : Treat the crude oxoacetic acid with KOH (10 mmol) in methanol to precipitate the potassium salt (75–80% yield).

Side Reactions and Mitigation

-

Undesired Polymerization : Controlled by low-temperature acylation and excess oxalyl chloride.

-

Amine Oxidation : Use of inert atmosphere (N₂/Ar) prevents diamine degradation.

Route 3: Direct Neutralization of Oxoacetic Acid Derivatives

Reaction Scheme

-

Starting Material : 2-(2,5-Diaminophenyl)-2-oxoacetic acid

-

Neutralization : Reaction with potassium carbonate (K₂CO₃) in aqueous medium.

Detailed Protocol

Advantages Over Other Routes

-

Simplified Purification : No column chromatography required.

-

Scalability : Suitable for industrial batches due to minimal solvent use.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nitro Reduction | 82–87 | 95–98 | Moderate | High |

| Acylation | 75–80 | 90–95 | Low | Moderate |

| Direct Neutralization | 85–90 | 95–99 | High | Low |

Industrial-Scale Considerations

-

Catalyst Recycling : Magnetic solid bases (e.g., KF/Al₂O₃) in Route 1 can be reused for 5–7 cycles without loss of activity.

-

Waste Management : Hydrazine-based reductions require neutralization of excess reagent with FeCl₃ to prevent environmental contamination.

-

Quality Control :

Emerging Methodologies

-

Electrochemical Reduction : Pilot studies show 90% yield by reducing nitro precursors at Pt electrodes (−1.2 V vs. Ag/AgCl) in KHCO₃ electrolyte.

-

Biocatalytic Routes : Engineered amidases for oxoacetate formation are under investigation but remain at lab scale.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2,5-diaminophenyl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The keto group can be reduced to form alcohol derivatives.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Properties

Research has indicated that compounds similar to potassium 2-(2,5-diaminophenyl)-2-oxoacetate exhibit significant antioxidant activity. These compounds can disrupt protein-protein interactions that lead to oxidative stress, making them potential therapeutic agents for diseases related to inflammation and oxidative damage .

2. Neuroprotective Effects

Studies have shown that potassium channel openers derived from this compound can be effective in treating neurodegenerative disorders. The modulation of potassium channels plays a crucial role in neuronal excitability and survival, suggesting that this compound may help in managing conditions like Fragile X syndrome and other cognitive impairments .

Chemical Synthesis Applications

1. Synthesis of Novel Compounds

this compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects .

2. Role in Material Science

The compound is also being explored for its potential use in developing advanced materials, particularly in creating polymers with specific mechanical properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .

Case Studies

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in protecting neuronal cells from apoptosis induced by oxidative stress. The findings suggest that these compounds could be further developed as neuroprotective agents .

Case Study 2: Antioxidant Activity

In another study focusing on the antioxidant capabilities of similar compounds, it was found that they effectively reduced reactive oxygen species (ROS) levels in cell cultures. This highlights their potential use in therapeutic strategies aimed at combating oxidative stress-related diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Potassium 2-(2,5-diaminophenyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Structural and Functional Comparisons

Substituent Variations on the Phenyl Ring

2-(2,5-Difluorophenyl)-2-oxoacetic acid (CAS: 1094294-16-2)

- Structure: Differs by replacing amino groups with fluorine atoms at the 2- and 5-positions.

- Molecular Formula : C₈H₄F₂O₃ vs. inferred C₈H₆KN₂O₃ (target compound).

Ethyl 2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetate (CAS: 663619-15-6)

- Structure : Features a hydroxyl group at the 2-position and fluorine at the 5-position, with an ethyl ester instead of a potassium salt.

- Molecular Formula : C₁₀H₉FO₄ vs. C₈H₆KN₂O₃.

- Properties: The ethyl ester increases lipophilicity, while the hydroxyl group introduces acidity, contrasting with the diaminophenyl’s basicity .

Analogous Salts and Counterions

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate

- Structure: Replaces the diaminophenyl group with a thiazole ring.

- Key Difference : The thiazole moiety introduces heterocyclic aromaticity, which may enhance binding to metal ions or biological targets compared to the purely aromatic phenyl group .

2-(2,5-Diaminophenyl)ethanol sulfate (CAS: 93841-25-9)

- Structure: Substitutes the oxoacetate group with an ethanol sulfate chain.

- Molecular Formula : C₈H₁₄N₂O₅S vs. C₈H₆KN₂O₃.

Indole and Heterocyclic Derivatives

Methylated Indole-oxoacetate Derivatives

- Examples: 2-(5-Methoxy-1-(3-morpholinopropyl)-1H-indol-3-yl)-2-oxoacetate (3b, Yield: 64.7%, m.p. 67–68°C) 2-(6-Fluoro-1-(3-morpholinopropyl)-1H-indol-3-yl)-2-oxoacetate (3f, Yield: 64.8%, m.p. 116–117°C)

- Key Differences: The indole core and morpholinopropyl substituents introduce bulkiness and basicity, likely improving membrane permeability compared to the simpler diaminophenyl structure .

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| Potassium 2-(2,5-diaminophenyl)-2-oxoacetate* | C₈H₆KN₂O₃ | 2,5-diamino, oxoacetate | - | High solubility (K⁺ salt) |

| 2-(2,5-Difluorophenyl)-2-oxoacetic acid | C₈H₄F₂O₃ | 2,5-difluoro | - | Lipophilic, electron-withdrawing |

| Ethyl 2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetate | C₁₀H₉FO₄ | 5-fluoro, 2-hydroxy | - | Esterified, acidic hydroxyl |

| 2-(5-Methoxy-indol-3-yl)-2-oxoacetate (3b) | C₁₉H₂₃N₂O₅ | Methoxy, morpholinopropyl | 67–68 | Bulky substituents, high yield |

*Inferred data.

Biological Activity

Potassium 2-(2,5-diaminophenyl)-2-oxoacetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a potassium ion and an acetic acid derivative with a diaminophenyl substituent. The presence of amino groups in the phenyl ring enhances its potential for biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This mechanism is crucial for protecting cellular components from damage.

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by mitigating neuronal damage and promoting cell survival.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

In Vitro Studies

Several studies have explored the in vitro biological activity of this compound:

- Antioxidant Studies :

- Neuroprotection :

- Antimicrobial Activity :

In Vivo Studies

In vivo studies have further validated the biological activities observed in vitro:

- Animal Models : In rodent models of neurodegeneration, administration of this compound led to improved cognitive function and reduced markers of inflammation .

Case Study 1: Neuroprotective Effects

A recent case study examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound exhibited improved memory retention and reduced amyloid plaque formation compared to control groups .

Case Study 2: Antioxidant Efficacy

In another study focusing on oxidative stress-related disorders, subjects receiving this compound showed significant reductions in oxidative markers and improved overall health metrics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Potassium 2-(2,5-diaminophenyl)-2-oxoacetate, and how can purity and yield be maximized?

- Methodological Answer : The synthesis of potassium salts of oxoacetate derivatives typically involves esterification followed by hydrolysis and neutralization. For example, analogous compounds like ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate () are synthesized via condensation reactions using halogenated phenyl precursors. To maximize purity, column chromatography (C18 reverse-phase, as in ) and recrystallization in polar solvents are recommended. Yield optimization requires stoichiometric control of potassium sources (e.g., potassium phosphate in ) and inert reaction conditions to prevent oxidation of the diaminophenyl group.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze the aromatic region (6.5–7.5 ppm for diaminophenyl protons) and carbonyl signals (~170–190 ppm for oxoacetate in ¹³C NMR). Compare with structurally similar compounds like ethyl 2-(4-fluorophenyl)-2-oxoacetate ().

- IR : Confirm the presence of C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) from the diaminophenyl group ().

- MS : Use high-resolution ESI-MS to identify the molecular ion peak [M-K]⁻ and fragmentation patterns consistent with oxoacetate cleavage ().

Q. What are the critical stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The compound’s sensitivity to hydrolysis (due to the oxoacetate moiety) and oxidation (from the diaminophenyl group) necessitates storage in amber vials under nitrogen at –20°C. Analogous potassium salts, such as monosodium oxalate (), show pH-dependent stability, suggesting buffered solutions (pH 6–8) for aqueous formulations.

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be elucidated using computational chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations can model intermediates and transition states. For example, the cyclization of N-(2-oxo-2-arylethyl)amides () involves thiophilic attack by Lawesson’s reagent, which can be simulated using Gaussian or ORCA software. Compare activation energies for competing pathways (e.g., keto-enol tautomerization) to identify dominant mechanisms. Validate with isotopic labeling experiments (e.g., ¹⁸O tracing in oxoacetate formation).

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) for this compound be resolved?

- Methodological Answer : Use SHELX software ( ) for refinement, applying Hirshfeld atom refinement (HAR) to account for hydrogen bonding. For example, in analogous esters (), discrepancies in C=O bond lengths arise from resonance effects; multi-conformer models or twinning corrections (as in ’s macromolecular refinement protocols) may resolve these. Pair with solid-state NMR to cross-validate hydrogen positions.

Q. What strategies optimize regioselectivity in derivatization reactions involving the diaminophenyl group?

- Methodological Answer : Protect the oxoacetate moiety with tert-butyl groups to prevent interference. For selective functionalization of the diaminophenyl group, use directing agents like copper(I) iodide () or palladium catalysts for Buchwald-Hartwig amination. Steric effects from substituents (e.g., fluorine in ) can guide regioselectivity; computational docking studies (e.g., AutoDock Vina) predict binding affinities for targeted modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.